Comparative DHFR Inhibition: A Distinct Potency and Selectivity Profile vs. Methotrexate and Trimethoprim
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine exhibits a unique dihydrofolate reductase (DHFR) inhibition profile that is quantitatively distinct from both the clinical antifolate methotrexate and the antibiotic trimethoprim. This compound demonstrates a Ki of 11 nM against E. coli DHFR [1], which is approximately 30-fold less potent than methotrexate (Ki = 0.36 nM) [2] and 2.75-fold less potent than trimethoprim (Ki = 4.0 nM) [3]. Its species selectivity, defined by a Ki ratio of >2336 for chicken liver (mammalian) DHFR (Ki = 25,700 nM) relative to E. coli DHFR [1], positions it as a research tool with a defined, intermediate selectivity window compared to the high selectivity of trimethoprim.
| Evidence Dimension | Enzyme Inhibition (Ki) against E. coli DHFR |
|---|---|
| Target Compound Data | Ki = 11 nM |
| Comparator Or Baseline | Methotrexate: Ki = 0.36 nM; Trimethoprim: Ki = 4.0 nM |
| Quantified Difference | 30-fold less potent than methotrexate; 2.75-fold less potent than trimethoprim |
| Conditions | In vitro enzymatic assay with purified DHFR |
Why This Matters
This compound provides a specific, less potent inhibition profile compared to standard DHFR inhibitors, making it a valuable tool for probing structure-activity relationships or for applications where complete enzyme inhibition is not desired.
- [1] BindingDB. Affinity Data for BDBM50405956 (CHEMBL57383) against dihydrofolate reductase from E. coli, L. casei, and chicken liver. View Source
- [2] Stone, S.R., and Morrison, J.F. Mechanism of inhibition of dihydrofolate reductases from bacterial and vertebrate sources by various classes of folate analogues. Biochim Biophys Acta, 1986, 869(3), 275-285. View Source
- [3] BindingDB. Affinity Data for trimethoprim against E. coli dihydrofolate reductase. View Source
